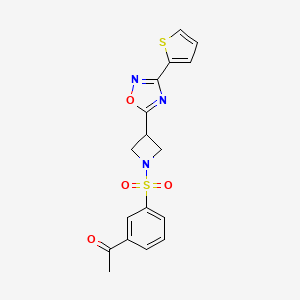

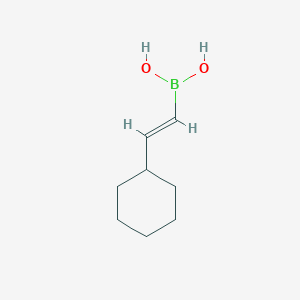

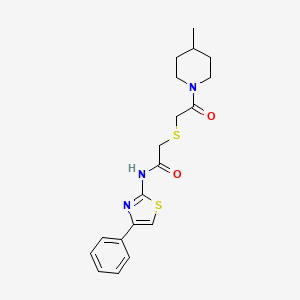

![molecular formula C11H13N3O2S B2664470 N'-(6-methoxybenzo[d]thiazol-2-yl)propionohydrazide CAS No. 851979-88-9](/img/structure/B2664470.png)

N'-(6-methoxybenzo[d]thiazol-2-yl)propionohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N’-(6-methoxybenzo[d]thiazol-2-yl)propionohydrazide” is a chemical compound that has been mentioned in the context of various scientific research . It is related to a series of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the levels of p53 increased tremendously in cells treated with a similar compound . This resulted in apoptosis by accelerating the expression of caspases .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the colorimetric assays established weak COX-1 inhibitory activity of similar compounds .Aplicaciones Científicas De Investigación

Synthesis and Bioactivity

A study involved the synthesis of novel 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives, which were evaluated for their analgesic, antifungal, antibacterial, and antiproliferative activities. Some compounds showed promising analgesic activity, and one exhibited notable antiproliferative activity (Vijaya Raj et al., 2007).

Antimicrobial and Antifungal Activities

Research on Schiff base compounds derived from N'-substituted benzohydrazide and sulfonohydrazide derivatives revealed significant antibacterial, antifungal, antioxidant, and cytotoxic activities. These compounds also demonstrated interaction with salmon sperm DNA, indicating potential for DNA-targeted therapies (Sirajuddin et al., 2013).

Enzyme Inhibition and Therapeutic Potential

Another study synthesized pyridine derivatives from 2-amino substituted benzothiazoles and chloropyridine-carboxylic acid, exploring their antimicrobial activity. This research highlighted the therapeutic potential of these derivatives against various bacterial and fungal strains (Patel et al., 2011).

Antioxidant, Anti-inflammatory, and Analgesic Properties

A series of N-aryl hydrazones and their 4-thiazolidinone derivatives were prepared, showing significant antioxidant, anti-inflammatory, and analgesic activities. The compounds also exhibited antibacterial effects against multiple strains, including E. coli and S. aureus, and antifungal activity against Candida albicans (Nandagokula et al., 2012).

Antiviral Activity and COVID-19 Research

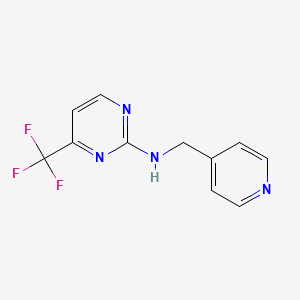

Recent work designed and synthesized a novel series of N-aminothiazole-hydrazineethyl-pyridines, targeting the main protease (Mpro) of SARS-CoV-2 as potential COVID-19 inhibitors. Molecular docking and dynamic simulation studies suggested significant binding energy, underscoring the potential of these compounds in combating COVID-19 (Alghamdi et al., 2023).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for the study of “N’-(6-methoxybenzo[d]thiazol-2-yl)propionohydrazide” and similar compounds could include further biological testing in in vivo models . These compounds exhibited anti-cancer activity against various cancer cell lines and were more effective against the Colo205 cell line . Thus, they can be considered as potential small-molecule activators of p53, which regulates the equilibrium between rapid cell proliferation and apoptosis .

Propiedades

IUPAC Name |

N'-(6-methoxy-1,3-benzothiazol-2-yl)propanehydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-3-10(15)13-14-11-12-8-5-4-7(16-2)6-9(8)17-11/h4-6H,3H2,1-2H3,(H,12,14)(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTZMHPOGOIWSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NNC1=NC2=C(S1)C=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

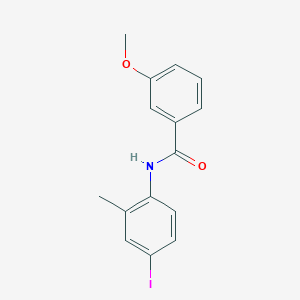

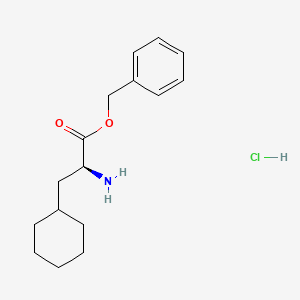

![N-(4-fluorobenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2664406.png)

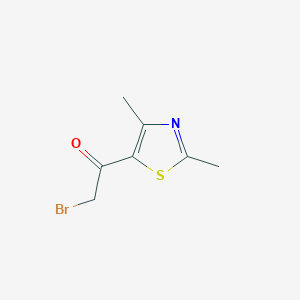

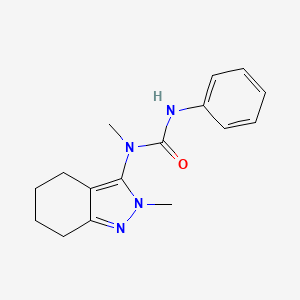

![4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2664407.png)

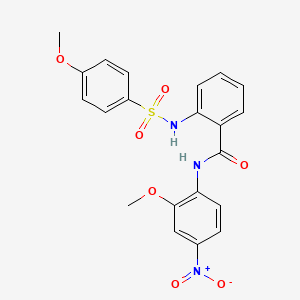

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]propane-2-sulfonamide](/img/structure/B2664409.png)